2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide features a methoxyphenoxy group linked via an acetamide bridge to a 5-methyl-1,2-oxazol-4-ylmethyl moiety. This structure combines aromatic ether, heterocyclic (oxazole), and amide functionalities, which are common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-11(8-16-20-10)7-15-14(17)9-19-13-6-4-3-5-12(13)18-2/h3-6,8H,7,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSRRGWKRRPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 5-methyl-1,2-oxazole-4-carboxaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the oxazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Oxazole Moieties
Key Differences :
- The target compound’s methoxyphenoxy group distinguishes it from simpler oxazole derivatives like the isopropyl-substituted analogue , which lacks aromatic ethers.
Thiadiazole Derivatives ()
Key Differences :
- Replacing the oxazole ring with a thiadiazole (as in 5k and 5l) introduces sulfur atoms, altering electronic properties and metabolic stability.
Sulfonamide-Containing Analogues ()
Key Differences :
Thiazolidinedione Derivatives ()
Key Differences :
Pesticide Analogues ()
| Compound Name | Key Structural Features | Use |
|---|---|---|
| 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Chloro, methoxymethyl | Herbicide (alachlor analogue) |
Key Differences :
- Chloroacetamides in pesticides prioritize halogenated groups for efficacy, whereas the target compound’s methoxyphenoxy group suggests non-agrochemical applications .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molar mass of approximately 273.31 g/mol. The presence of the methoxyphenoxy and oxazole moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molar Mass | 273.31 g/mol |
| CAS Number | Not specified |
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- COX Inhibition : Some analogs of methoxyphenols have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways .
- Antioxidant Activity : The antioxidant properties of methoxyphenol derivatives suggest that this compound may scavenge free radicals, thereby reducing oxidative stress in biological systems .
- Antimicrobial Effects : Similar compounds have shown moderate activity against gram-positive bacteria, indicating potential use as antimicrobial agents .
Antioxidant Activity
A study evaluating the antioxidant capacity of methoxyphenol derivatives utilized the DPPH radical-scavenging assay. Results indicated that compounds with multiple methoxy groups exhibited enhanced antioxidant activity, which could be beneficial in preventing oxidative damage in cells .
Anti-inflammatory Activity
In vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly enhances anti-inflammatory efficacy .
Case Studies
- Case Study on COX Inhibition : A series of experiments demonstrated that derivatives similar to this compound effectively inhibited COX enzymes in human cell lines, leading to reduced inflammation markers in treated cells .
- Antimicrobial Activity : In a controlled study, the compound was tested against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the oxazole ring and the methoxy group can significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy enhances COX inhibition compared to other substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
